Cas no 5759-63-7 (3-Methyl-6-methylaminouracil)

3-Methyl-6-methylaminouracil is a substituted uracil derivative with potential applications in pharmaceutical and biochemical research. This compound features a methyl group at the 3-position and a methylamino group at the 6-position, which may influence its reactivity and binding properties. Its structural modifications make it a valuable intermediate in the synthesis of nucleoside analogs or other heterocyclic compounds. The presence of the methylamino group enhances its solubility and may contribute to specific interactions in biological systems. Researchers utilize this compound for studying enzyme inhibition, nucleic acid chemistry, or as a building block in medicinal chemistry. Its well-defined structure allows for precise modifications in targeted synthetic pathways.
3-Methyl-6-methylaminouracil structure
3-Methyl-6-methylaminouracil structure
Product Name:3-Methyl-6-methylaminouracil
CAS No:5759-63-7
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD00234234
CID:46162
PubChem ID:255442
Update Time:2025-10-19

3-Methyl-6-methylaminouracil Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-6-methylaminouracil
    • 3-Methyl-6-(Methylamino)-uracil
    • 3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione
    • 1-Methyl-4-methylamino-uracil
    • 3-methyl-6-methylamino-1H-pyrimidine-2,4-dione
    • 6-methylamino-3-methyluracil
    • 5759-63-7
    • MFCD00234234
    • NSC-81008
    • CCG-40404
    • FT-0616112
    • 3-methyl-6-(methyl-amino)uracil
    • FT-0616113
    • HMS1691I15
    • A831515
    • 3-methyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • SCHEMBL2632919
    • AKOS005410700
    • NSC81008
    • AB-323/25048016
    • 3-methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione
    • DTXSID00292226
    • MDL: MFCD00234234
    • Inchi: 1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11)
    • InChI Key: PUQLJAGFHRVOCH-UHFFFAOYSA-N
    • SMILES: O=C1NC(=CC(N1C)=O)NC

Computed Properties

  • Exact Mass: 155.06900
  • Monoisotopic Mass: 155.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: -0.6
  • Topological Polar Surface Area: 61.4A^2

Experimental Properties

  • Density: 1.3
  • Refractive Index: 1.566
  • PSA: 66.89000
  • LogP: -0.81170

3-Methyl-6-methylaminouracil Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Methyl-6-methylaminouracil Pricemore >>

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3-Methyl-6-methylaminouracil Suppliers

Amadis Chemical Company Limited
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(CAS:5759-63-7)3-Methyl-6-methylaminouracil
Order Number:A831515
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:23
Price ($):150.0/246.0/696.0
Email:sales@amadischem.com

3-Methyl-6-methylaminouracil Related Literature

  • 1. Dehydrogenation of alcohols by pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones (5-deazaflavins) as autorecycling oxidizing agents
    Fumio Yoneda,Kenya Mori,Sawako Matsuo,Yoko Kadokawa,Yoshiharu Sakuma J. Chem. Soc. Perkin Trans. 1 1981 1836

Additional information on 3-Methyl-6-methylaminouracil

3-Methyl-6-methylaminouracil: A Comprehensive Overview

3-Methyl-6-methylaminouracil, also known by its CAS number 5759-63-7, is a compound of significant interest in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in various scientific domains. In this article, we will delve into the properties, synthesis, and recent advancements related to 3-Methyl-6-methylaminouracil, providing a detailed and up-to-date analysis.

The chemical structure of 3-Methyl-6-methylaminouracil is characterized by a uracil ring system with specific substituents. The presence of a methyl group at the 3-position and a methylamino group at the 6-position introduces unique electronic and steric effects, which play a crucial role in its reactivity and biological activity. Recent studies have highlighted the importance of these substituents in modulating the compound's interaction with biological systems, making it a valuable tool in drug design and development.

One of the most notable aspects of 3-Methyl-6-methylaminouracil is its potential as a precursor or intermediate in the synthesis of more complex molecules. Researchers have explored its role in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, recent advancements in catalytic methods have enabled the efficient synthesis of this compound, paving the way for its large-scale production and application in various industries.

In terms of biological activity, 3-Methyl-6-methylaminouracil has shown promise in several areas. Studies conducted over the past few years have demonstrated its ability to inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent. Moreover, investigations into its pharmacokinetics have provided insights into its absorption, distribution, metabolism, and excretion, which are critical factors for drug development.

The application of 3-Methyl-6-methylaminouracil extends beyond pharmacology. Its use as a building block in materials science has been explored, particularly in the development of advanced materials with tailored properties. Recent research has focused on its role in creating stimuli-responsive materials, which can respond to external conditions such as temperature or pH changes. These materials hold great potential for applications in sensors, drug delivery systems, and smart textiles.

The synthesis of 3-Methyl-6-methylaminouracil involves a series of well-defined chemical reactions. Traditionally, the compound is synthesized through multi-step processes involving nucleophilic substitutions and condensation reactions. However, recent innovations have introduced more efficient methods that reduce reaction times and improve yields. For example, microwave-assisted synthesis has been successfully employed to streamline the production process, making it more feasible for industrial applications.

In conclusion, 3-Methyl-6-methylaminouracil, with its CAS number 5759-63-7, is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and potential for further modification make it an invaluable asset in research and development. As ongoing studies continue to uncover new insights into its structure-function relationships and biological activities, we can expect even more groundbreaking applications for this compound in the near future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5759-63-7)3-Methyl-6-methylaminouracil
A831515
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):150.0/246.0/696.0
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